molecular formula C7H9Cl3N2 B13908333 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

Cat. No.: B13908333
M. Wt: 227.5 g/mol
InChI Key: APMMIMXLTQKAFY-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (molecular formula: C₇H₉Cl₃N₂, purity: 97%) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine nucleus, with a chlorine substituent at position 4 and two hydrochloride counterions . This scaffold is part of the pyrrolo[3,4-c]pyridine isomer family, known for diverse pharmacological activities, including antiviral, antimycobacterial, and central nervous system modulation . The dihydrochloride salt form enhances solubility and stability, making it a valuable intermediate in drug discovery .

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H7ClN2.2ClH/c8-7-6-4-9-3-5(6)1-2-10-7;;/h1-2,9H,3-4H2;2*1H

InChI Key

APMMIMXLTQKAFY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrochloride Salt Formation via Ester Hydrolysis

One well-documented method involves the hydrolysis of ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate under reflux with concentrated hydrochloric acid, followed by crystallization in acetone to isolate the dihydrochloride salt.

Step Reagents & Conditions Yield Notes
Reflux hydrolysis 10.4 g ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with 100 mL concentrated HCl, reflux 15 h 9.8 g (100% theoretical) Crystalline residue stirred with acetone, filtered and air-dried

This method provides a quantitative yield of the dihydrochloride salt, indicating high efficiency and purity.

Amide Coupling and Derivative Formation

In more complex synthetic schemes, the compound is used as a nucleophile in amide bond formation with activated esters such as 4-nitrophenyl chloroformate derivatives. The reaction is typically performed in tetrahydrofuran (THF) with bases like diisopropylethylamine (DIPEA) at room temperature overnight.

Step Reagents & Conditions Yield Notes
Amide coupling tert-butyl (1S)-1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate + 4-nitrophenyl chloroformate + DIPEA in THF, stirred overnight, then addition of 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride 2.3 g (isolated) Purified by silica gel chromatography; TLC Rf = 0.4 (DCM/MeOH 10:1)

This approach highlights the compound’s utility as a building block in further synthetic elaborations.

Nucleophilic Substitution in Dimethylformamide (DMF)

A lower-yielding method (ca. 10%) involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with chloropyrimidine derivatives in the presence of diisopropylethylamine at elevated temperatures (110 °C) in DMF.

Step Reagents & Conditions Yield Notes
Nucleophilic substitution N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine + 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride + DIPEA in DMF, 110 °C overnight 10% Product isolated by chromatography; MS (ES+) m/z 330 (M+H)+

This method is useful for preparing more complex derivatives but is less efficient for large-scale synthesis.

Boc Protection of the Pyrrolopyridine Nitrogen

Protection of the nitrogen atom in the pyrrolopyridine ring is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature in the presence of triethylamine.

Step Reagents & Conditions Yield Notes
Boc protection 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride + Boc2O + triethylamine in DCM, 20 °C, 2 h 78% Product purified by silica gel chromatography; ESI-LCMS m/z 221.1 [M+H]+

This step is critical for subsequent synthetic manipulations requiring nitrogen protection.

Carbonylation Using Triphosgene

Formation of carbamoyl derivatives involves reaction with triphosgene in dichloromethane under ice bath conditions, followed by heating with amine substrates.

Step Reagents & Conditions Yield Notes
Carbamoylation Triphosgene + triethylamine + amine substrate in DCM, ice bath then 50 °C heating 39-50% Purified by column chromatography; yellow solid products

This method is used in the synthesis of urea or carbamate derivatives involving the pyrrolopyridine core.

Summary Table of Key Preparation Methods

Method Starting Material Reagents & Conditions Yield Product Form Reference
Ester hydrolysis and salt formation Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate Reflux with concentrated HCl 15 h, acetone crystallization 100% theoretical Dihydrochloride salt
Amide coupling Boc-protected amine + 4-nitrophenyl chloroformate + pyrrolopyridine dihydrochloride THF, DIPEA, rt, overnight Isolated 2.3 g Amide derivative
Nucleophilic substitution Chloropyrimidine + pyrrolopyridine dihydrochloride DMF, DIPEA, 110 °C, overnight 10% Substituted pyrrolopyridine
Boc protection Pyrrolopyridine dihydrochloride Boc2O, triethylamine, DCM, rt, 2 h 78% Boc-protected pyrrolopyridine
Carbamoylation Amine + triphosgene + triethylamine DCM, ice bath then 50 °C 39-50% Carbamoyl derivatives

Research Outcomes and Practical Considerations

  • The hydrolysis of the ethyl ester under reflux with concentrated hydrochloric acid is the most straightforward and high-yielding method to obtain the dihydrochloride salt of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
  • Protection and derivatization steps allow for further functionalization, essential in medicinal chemistry applications.
  • Lower yields in substitution reactions suggest the need for optimization when preparing complex derivatives.
  • Purification is typically achieved by recrystallization or silica gel chromatography, depending on the reaction scale and product complexity.
  • The compound’s stability as a dihydrochloride salt facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyrrolopyridines .

Scientific Research Applications

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
  • Structure : Differs by replacing one pyrrolidine hydrogen with a ketone group at position 1.
  • Its SMILES is C1C2=C(C=CN=C2Cl)C(=O)N1, and InChIKey is GEQCNYGKEAREBK-UHFFFAOYSA-N .
  • Applications : Serves as a versatile intermediate for further functionalization, such as Mannich base derivatization .
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
  • Structure : Chlorine at position 6 instead of 4 (CAS: 905273-90-7, purity: 95%).
  • Impact : Positional isomerism alters electronic distribution, affecting reactivity and biological activity. This compound is used in kinase inhibitor research .
1,1,3,3-Tetramethylpyrrolidine Nitroxides
  • Structure : Features a nitroxide radical and methyl substituents (synthesized via Grignard reactions).
  • Properties : These derivatives exhibit radical stability and are explored as contrast agents in MRI. Lower synthetic yields (~15%) contrast with the dihydrochloride salt’s scalable synthesis .

Pharmacological Activity Comparisons

Antiviral Activity
  • Target Compound: No direct antiviral data reported, but the scaffold’s analogs show promise. For example, Zhao et al. synthesized 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives with IC₅₀ values of 6–22 µM against HIV-1 integrase. A methyl ester derivative retained potency against raltegravir-resistant mutants .
  • Key Difference : The dihydrochloride’s lack of trione groups may reduce enzyme inhibition but improve solubility for systemic delivery.
Antimycobacterial Activity
  • Westhuyzen Derivatives: Esters of 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione achieved MIC₉₀ < 0.15 µM against Mycobacterium tuberculosis (Mtb). The carboxylic acid analog showed lower activity (MIC₉₀ = 3.13 µM) but better metabolic stability .
  • Target Compound : The dihydrochloride’s chloride and ammonium ions may enhance cell permeability, though antimycobacterial data are lacking.
Analgesic and Sedative Activity
  • 1H-Pyrrolo[3,4-c]pyridine-1,3-diones: Derivatives with N-aminoethyl substituents (e.g., compound 9) surpassed aspirin in the "writhing test" and matched morphine’s efficacy. Sedative effects were linked to locomotor activity inhibition .
  • Target Compound : The absence of dione groups likely diminishes analgesic activity but may redirect utility toward antiviral applications.

Biological Activity

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₇H₇ClN₂
  • Molecular Weight : 154.60 g/mol
  • CAS Number : 1393540-11-8

Biological Activity Overview

Research indicates that pyrrolo[3,4-c]pyridine derivatives exhibit a range of biological activities, particularly in the fields of oncology, neurology, and infectious diseases. The following sections detail specific activities and findings related to 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

1. Antitumor Activity

Studies have shown that compounds within the pyrrolo[3,4-c]pyridine class possess significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines. One study reported that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells with limited toxicity towards non-cancerous cells .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of specific kinases involved in cancer progression. For example, compounds were found to inhibit JAK3 and cRAF kinases effectively .

2. Neuroprotective Effects

The neuroprotective potential of pyrrolo[3,4-c]pyridine derivatives has been explored in several studies:

  • Analgesic Properties : Some derivatives have been evaluated for their analgesic effects in models of neuropathic pain, showing promise as potential treatments for chronic pain conditions .
  • Mechanisms : The neuroprotective effects may involve modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues.

3. Antiviral Activity

Recent investigations have highlighted the antiviral potential of these compounds:

  • HIV Inhibition : Certain derivatives have shown moderate activity against HIV-1 replication in vitro. The most active compound displayed an EC50 value of 1.65 µM, indicating significant antiviral efficacy .

Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorModerate cytotoxicity against ovarian cancer cells; limited toxicity to healthy cells ,
NeuroprotectivePotential analgesic effects; modulation of neurotransmitter systems ,
AntiviralModerate inhibition of HIV-1 replication; EC50 = 1.65 µM

Case Studies

Case Study 1: Anticancer Activity
A study conducted by Kalai et al. synthesized various pyrrolo[3,4-c]pyridine derivatives and assessed their cytotoxicity against ovarian and breast cancer cell lines. The results indicated that the most promising derivative exhibited significant cytotoxic effects while maintaining low toxicity towards non-cancerous cells.

Case Study 2: Neuroprotective Effects
In a preclinical model evaluating neuropathic pain, a derivative was tested for its analgesic properties. Results showed a marked reduction in pain responses compared to controls, suggesting potential therapeutic applications in pain management.

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of precursor heterocycles followed by dihydrochloride salt formation. For example, analogous pyrrolopyridine derivatives are synthesized via condensation reactions using substituted pyridines and pyrrole intermediates. Hydrochloric acid treatment under controlled temperature (e.g., 0–50°C) is critical for salt formation, as seen in related dihydrochloride syntheses . Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity, with characterization via NMR and mass spectrometry to confirm structural integrity .

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and ring saturation. For example, the dihydro-pyrrolo moiety exhibits distinct proton shifts at δ 3.0–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C7H9ClN2·2HCl: theoretical 229.03 g/mol) .
  • X-Ray Crystallography: Resolve ambiguities in stereochemistry or salt conformation, as demonstrated for structurally similar chlorinated pyrrolo-pyridines .

Advanced: What experimental strategies resolve discrepancies in solubility data across studies?

Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, or salt hydration states. Systematic solubility profiling is recommended:

Solvent Screening: Test solubility in polar (water, DMSO) and nonpolar solvents (dichloromethane) at 25°C and 50°C .

Hydration Analysis: Use thermogravimetric analysis (TGA) to detect hydrate formation, which alters solubility .

Ionic Strength Adjustment: Vary buffer pH and ionic strength to mimic physiological conditions, as dihydrochloride salts may exhibit pH-dependent solubility .

Advanced: How to address polymorphic variations during crystallization?

Methodological Answer:
Polymorphism is influenced by solvent choice, cooling rates, and nucleation. Key strategies include:

  • Controlled Crystallization: Slow evaporation from ethanol/water mixtures promotes stable polymorphs .
  • Differential Scanning Calorimetry (DSC): Identify polymorphic transitions via melting point and enthalpy differences .
  • Seeding: Introduce seed crystals of the desired polymorph to direct crystal growth .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory. Use fume hoods for weighing and synthesis .
  • Ventilation: Avoid inhalation of fine powders; handle in well-ventilated areas.
  • Waste Disposal: Collect halogenated waste separately and dispose via certified hazardous waste services .

Advanced: How to design stability studies under varying environmental conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for byproducts (e.g., dechlorination or ring oxidation) .
  • Long-Term Stability: Store samples at 4°C, 25°C, and 40°C for 6–12 months. Analyze periodically using validated HPLC methods to track purity loss .
  • pH Stability: Assess degradation kinetics in buffered solutions (pH 1–10) to simulate gastrointestinal or storage conditions .

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